![molecular formula C14H17ClN2O3 B5732312 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide, also known as CPPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPAC is a piperidine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide is not fully understood, but it is believed to exert its anti-tumor activity through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide for lab experiments is its ability to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit low toxicity, making it a promising candidate for further research. However, one of the limitations of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods for 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide and its potential therapeutic applications. Other future directions include the development of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide analogs with improved solubility and the investigation of the potential use of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide in combination with other anti-cancer agents.
Synthesis Methods
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-chlorophenol with acetic anhydride to form 2-chloroacetophenone, which is then reacted with piperidine to form 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. Another method involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetylphenol, which is then reacted with piperidine to form 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide.
Scientific Research Applications
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit potential therapeutic applications in scientific research. One of the primary areas of research for 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide is its anti-tumor activity. 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-3-1-2-4-12(11)20-9-13(18)17-7-5-10(6-8-17)14(16)19/h1-4,10H,5-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOFQTUVMBDPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenoxy)acetyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

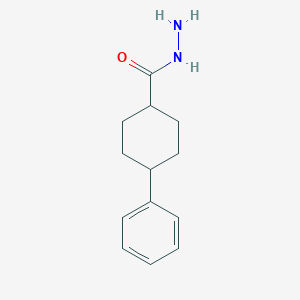
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)
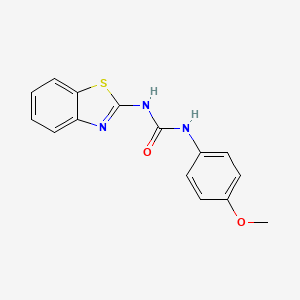
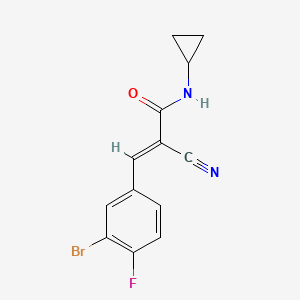

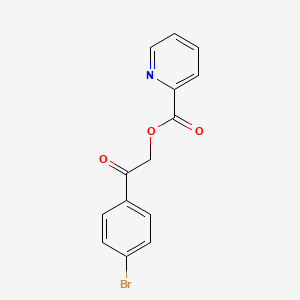

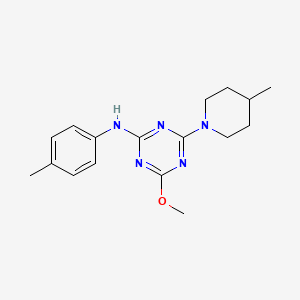
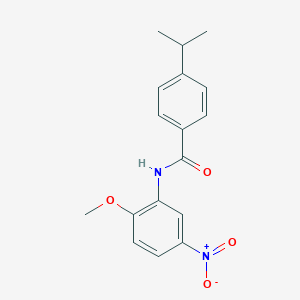
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)